molecular formula C9H12ClNO B1527002 Benzenemethanamine, 4-chloro-2-methoxy-alpha-methyl- CAS No. 138228-11-2

Benzenemethanamine, 4-chloro-2-methoxy-alpha-methyl-

Cat. No. B1527002
CAS RN: 138228-11-2
M. Wt: 185.65 g/mol
InChI Key: MHRDUPOGMYSSOE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. The compound “Benzenemethanamine, 4-chloro-2-methoxy-alpha-methyl-” would have a complex structure due to the presence of the chloro, methoxy, and methyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzenemethanamine, 4-chloro-2-methoxy-alpha-methyl-” would depend on its specific structure. These properties could include its molecular weight, density, boiling point, and solubility .

Scientific Research Applications

Pharmacological Interactions and Toxicological Impacts

The exploration of pharmacological interactions between drugs like MDMA and other substances (e.g., paroxetine) provides insights into their pharmacodynamic and pharmacokinetic interactions. For example, studies have shown that pre-treatment with paroxetine significantly attenuates the physiological and psychological effects of MDMA, indicating a potential area of research for understanding the mechanisms of drug interactions and their impact on human health (Farré et al., 2007).

Neurotoxicity and Serotonin System

Research into the neurotoxic effects of substances like MDMA on the serotonin system highlights the potential risks associated with drug use and the importance of understanding serotonin's role in mood disorders. Studies have investigated the effects of MDMA on serotonin neurons, showing dose-dependent toxicity and emphasizing the need for further research on the neurobiological effects of recreational drugs and their implications for neurological health (Reneman et al., 2001).

Drug Abuse and Forensic Toxicology

The detection of drugs and their metabolites in biological samples is crucial for forensic toxicology. Studies on the presence of drugs like paramethoxyamphetamine (PMA) in hair samples provide valuable tools for understanding patterns of drug abuse and the toxicological profiles of different substances. Such research is essential for developing methods to detect drug use and understanding the toxic effects of novel psychoactive substances (Jang et al., 2016).

Safety and Hazards

The safety and hazards associated with “Benzenemethanamine, 4-chloro-2-methoxy-alpha-methyl-” would depend on its specific properties and how it is handled. It’s important to always follow appropriate safety protocols when handling chemical substances .

properties

IUPAC Name

1-(4-chloro-2-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRDUPOGMYSSOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenemethanamine, 4-chloro-2-methoxy-alpha-methyl-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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